molecular formula C21H15ClF3N3O4 B1599706 Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate CAS No. 573673-43-5

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Cat. No. B1599706
M. Wt: 465.8 g/mol
InChI Key: MZUBVPBNBBPHLG-UHFFFAOYSA-N
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Description

“Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate” is a chemical compound with the molecular formula C21H15ClF3N3O4 . It contains a trifluoromethyl (TFM, -CF3) group, which is a common feature in many FDA-approved drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 464.83 . The compound is a solid at room temperature and should be stored in a sealed, dry environment . The boiling point is predicted to be 580.5±50.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis of Antitumor Drug Sorafenib : The compound is used in the synthesis of the antitumor drug Sorafenib. The process features cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).

Fluorination and Complex Formation

  • Fluorinations with Complex Metal Fluorides : The compound is involved in the fluorination process of methyl pyridines using caesium tetrafluorocobaltate, producing various polyfluoro-4-picolines (R. Plevey, Richard W. Rendell, J. Tatlow, 1982).

Structural Investigations

  • Protoporphyrinogen IX Oxidase Inhibitors : The structure of this compound, along with other trifluoromethyl-substituted derivatives, has been analyzed for their potential as protoporphyrinogen IX oxidase inhibitors (Bin Li et al., 2005).
  • Structural Studies on Chloro-Phenyl-Tetrahydroquinolino Derivatives : The compound's structural derivatives were obtained in one-pot synthesis reactions. These derivatives exhibit similar molecular shapes and geometries across different substitution patterns, influencing their molecular interactions (E. Yamuna et al., 2010).

Applications in Materials Science

  • Blue Phosphorescent Iridium Complexes : The compound is used to synthesize blue phosphorescent emitting materials, with potential applications in light-emitting devices. The introduction of fluorine atoms and methyl groups can finely tune the emission of these complexes (Maoliang Xu et al., 2009).

Involvement in Anticancer Research

  • Synthesis of Potential Anticancer Agents : This compound has been studied for its potential role in synthesizing anticancer agents. Certain derivatives have shown cytotoxicity comparable to existing cancer drugs (R. Gaudreault et al., 1988).

Crystal Structure Analysis

  • Crystal Structure of Sorafenib and Its Tosylate Salt : The compound's crystal structure in different crystalline environments, such as the free base and tosylate salt forms, has been studied, revealing variations in solid-state conformation (K. Ravikumar et al., 2011).

Anticonvulsant Activity Study

  • Study of N-Phenyl-N'-pyridylureas : Investigations into compounds like 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride provide insights into the stereochemical basis for anticonvulsant activity (A. Camerman et al., 2006).

Safety And Hazards

The compound is classified as a danger according to the GHS08 and GHS09 pictograms . Hazard statements include H360, H362, H372, and H410 . Precautionary measures include P201, P202, P260, P263, P264, P270, P273, P280, P308+P313, P391, P405, and P501 .

properties

IUPAC Name

methyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBVPBNBBPHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436807
Record name Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

CAS RN

573673-43-5
Record name Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid (0.5 g, 1.11 mmol) was suspended in methanol (10 mL). Concentrated sulfuric acid (2 mL) was added at room temperature, and the resulted mixture was refluxed for 3 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography (dichloromethane:methanol=10:1) to give methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate A11 (0.46 g, purity 95%, yield 90%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Wang, K Kuerbana, Q Wan, Z Yu, L Ye, Y Chen - Molecules, 2020 - mdpi.com
The crystal structure of the sorafenib and B-RAF complex indicates that the binding cavity occupied by the pyridine-2-carboxamide in sorafenib has a large variable space, making it a …
Number of citations: 7 www.mdpi.com

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